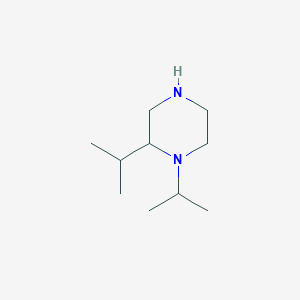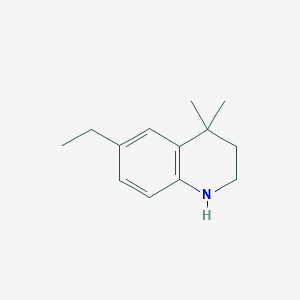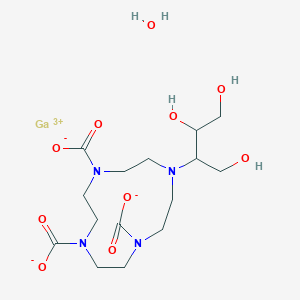
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is an organofluorine compound featuring a cyclopropane ring substituted with a bromomethyl group and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents and trifluoroethylating reagents. One possible route is:
Starting Material: Cyclopropane
Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromomethyl group.
Trifluoroethylation: Reacting the bromomethylcyclopropane with a trifluoroethylating agent such as trifluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and trifluoroethylation reactions, optimized for yield and purity. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the cyclopropane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azidomethyl derivatives.
Oxidation: Formation of hydroxymethyl or carbonyl derivatives.
Reduction: Formation of reduced cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane depends on its interactions with molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. The cyclopropane ring can impart rigidity to the molecule, affecting its binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is unique due to the combination of its bromomethyl and trifluoroethyl substituents on a cyclopropane ring
Propriétés
Formule moléculaire |
C6H8BrF3 |
|---|---|
Poids moléculaire |
217.03 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane |
InChI |
InChI=1S/C6H8BrF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2 |
Clé InChI |
DFOIFJLSUKILJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)


![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)

![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)

![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)

